2-(Pyrrolidin-1-yl)pyridin-4-amine
Overview
Description
2-(Pyrrolidin-1-yl)pyridin-4-amine: is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the 2-position and an amine group at the 4-position
Mechanism of Action
Target of Action
The compound 2-(Pyrrolidin-1-yl)pyridin-4-amine has been found to interact with a variety of targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of this compound with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical processes, including the breakdown of cyclic guanosine monophosphate (cGMP) by phosphodiesterase type 5 .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its antagonism of the vanilloid receptor 1 can influence the pain signaling pathway . Its modulation of the insulin-like growth factor 1 receptor can affect the insulin signaling pathway, which plays a crucial role in regulating glucose metabolism . Its inhibition of various enzymes can disrupt their respective pathways, such as the cGMP pathway in the case of phosphodiesterase type 5 .
Pharmacokinetics
Compounds with a pyrrolidine ring, like this compound, are generally well-absorbed and have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For example, its antagonism of the vanilloid receptor 1 can reduce pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and development . Its inhibition of various enzymes can lead to changes in the levels of their substrates and products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For example, the pH can influence the ionization state of the compound, potentially affecting its absorption and distribution . The temperature can affect the compound’s stability and the rate of its metabolic reactions . Other substances, such as other drugs or food components, can interact with this compound, potentially affecting its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Amination: One common method involves the direct amination of 2-chloropyridine with pyrrolidine. This reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reductive Amination: Another route is the reductive amination of 2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Cyclization Reactions: Cyclization of appropriate precursors can also yield 2-(Pyrrolidin-1-yl)pyridin-4-amine. For example, starting from 4-aminopyridine, a cyclization reaction with a suitable reagent can introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Pyrrolidin-1-yl)pyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for drug development. It can interact with various biological targets, making it a candidate for the development of pharmaceuticals, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4-(Pyrrolidin-1-yl)pyridine: Similar but with the pyrrolidine group at the 4-position instead of the 2-position.
2-(Morpholin-4-yl)pyridine: Similar but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-(Pyrrolidin-1-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSQRSAMKYIVHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.